Ensulizole sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

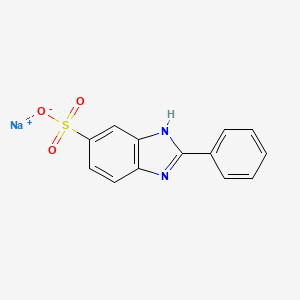

Ensulizole sodium is a useful research compound. Its molecular formula is C13H9N2NaO3S and its molecular weight is 296.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ensulizole sodium has the chemical formula C13H9N2NaO3S and is characterized by its high water solubility, which enhances its applicability in various formulations. The compound is effective in absorbing UV radiation within the range of 280 to 340 nm, targeting primarily UVB rays, which are responsible for sunburn and skin damage .

Sunscreen Formulations

Mechanism of Action:

this compound functions by absorbing UVB radiation, converting it into less harmful energy through a process called photostability. This mechanism helps prevent skin damage associated with sun exposure, including sunburn and long-term effects like skin cancer.

Formulation Characteristics:

- Water Solubility: this compound's solubility allows for light-weight formulations that do not leave an oily residue on the skin .

- Compatibility: It can be combined with other UV filters such as avobenzone and octinoxate to enhance broad-spectrum protection against both UVA and UVB rays .

Case Study:

In a comparative study of sunscreen efficacy, products containing this compound demonstrated superior performance in preventing erythema (skin reddening) compared to those without this ingredient. The study highlighted its effectiveness when combined with other filters, providing enhanced protection against harmful UV radiation .

Cosmetic Applications

Beyond sunscreens, this compound is utilized in various cosmetic products due to its protective properties:

- Moisturizers: It helps protect the skin from UV damage while providing hydration.

- Makeup Products: this compound can be found in foundations and tinted moisturizers that offer sun protection without compromising cosmetic performance.

Market Trends:

The increasing consumer awareness regarding sun safety has led to a rise in demand for products containing effective UV filters like this compound. This trend is particularly prominent in regions with high UV exposure .

Dermatological Treatments

This compound is also explored in dermatological applications due to its protective properties:

- Post-Sun Exposure Treatments: Formulations designed to soothe and protect the skin after sun exposure often incorporate this compound to mitigate damage.

- Anti-Aging Products: Its role in protecting against UV-induced skin aging makes it a valuable ingredient in anti-aging formulations.

Regulatory Status and Safety Profile

This compound is generally recognized as safe for use in cosmetics by regulatory bodies such as the FDA and the European Commission. Toxicological studies have shown that it exhibits low acute toxicity levels, making it suitable for topical applications .

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₉N₂NaO₃S |

| Solubility | Water-soluble |

| UV Absorption Range | 280 - 340 nm |

| LD50 (Oral Rat) | >5000 mg/kg |

| Maximum Use Concentration | 8% w/w |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ensulizole sodium in experimental samples?

Methodological Answer: The primary quantification method involves acid-base titration using 0.5N NaOH and HCl. Dissolve ~1200 mg of this compound in 25 mL NaOH, then titrate excess NaOH with HCl using phenolphthalein. Calculate purity using the formula:

where W = sample mass (g), LOD = loss on drying. Ensure calibration of titrants and triplicate measurements for reproducibility .

Q. How should researchers design experiments to assess the photostability of this compound?

Methodological Answer: Use controlled UV exposure chambers with standardized light intensity (e.g., 310–400 nm UVA). Prepare samples in solvent systems (e.g., ethanol/water mixtures) and measure degradation via HPLC-UV at intervals (0, 24, 48 hrs). Include dark controls and validate methods per ICH Q1B guidelines. Report degradation kinetics using Arrhenius plots .

Q. What are the best practices for reporting spectroscopic data (e.g., UV-Vis, FTIR) in this compound studies?

Methodological Answer: Provide full instrument parameters (e.g., slit width, scan rate) and solvent background subtraction. For FTIR, report peak assignments with reference to known functional groups (e.g., sulfonate at 1180 cm−1). Use tables to summarize absorbance maxima and molar extinction coefficients, ensuring alignment with figures .

Advanced Research Questions

Q. What challenges arise in reconciling conflicting solubility data for this compound across solvent systems?

Methodological Answer: Discrepancies often stem from solvent polarity variations and temperature control. Address this by:

- Standardizing solvent purity (HPLC-grade) and equilibration time (≥24 hrs).

- Using dynamic light scattering (DLS) to detect aggregation in non-polar solvents.

- Applying Hansen solubility parameters to predict miscibility gaps. Cross-validate with nephelometry for turbidity thresholds .

Q. How can computational modeling predict this compound’s interaction with biological membranes?

Methodological Answer: Employ molecular dynamics (MD) simulations using lipid bilayer models (e.g., DPPC). Parameterize force fields (e.g., CHARMM36) for sulfonate groups. Calculate free energy profiles via umbrella sampling. Validate with experimental permeability assays (e.g., PAMPA). Report RMSD and hydrogen bond dynamics in supplementary data .

Q. What frameworks ensure rigorous formulation of research questions in this compound studies?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome, Time). For example:

- PICO: "In in vitro models (P), does this compound (I) compared to oxybenzone (C) reduce ROS generation (O) under UVA exposure (T)?"

- Use systematic reviews to identify gaps before hypothesis generation .

Q. How should researchers address reproducibility challenges in synthesizing high-purity this compound?

Methodological Answer: Document reaction conditions (temperature, pH) and purification steps (recrystallization solvents, column chromatography gradients). Characterize intermediates via 1H NMR and LC-MS. Include negative controls (e.g., omission of catalysts) in supplementary files. Adhere to Beilstein Journal’s guidelines for compound characterization .

Q. Data Presentation Guidelines

- Tables: Number with Roman numerals, include footnotes for abbreviations (e.g., "LOD = loss on drying"). Center titles and avoid merged cells to prevent formatting errors during submission .

- Figures: Use color-free schematics for degradation pathways in print versions. Provide high-resolution (≥300 dpi) TIFF files with scale bars for microscopy data .

Propiedades

Número CAS |

5997-53-5 |

|---|---|

Fórmula molecular |

C13H9N2NaO3S |

Peso molecular |

296.28 g/mol |

Nombre IUPAC |

sodium;2-phenyl-3H-benzimidazole-5-sulfonate |

InChI |

InChI=1S/C13H10N2O3S.Na/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);/q;+1/p-1 |

Clave InChI |

JNUBZSFXMKCDFD-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |

Key on ui other cas no. |

5997-53-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.